Product packaging for 4-Aminobenzene-1,3-diol(Cat. No.:CAS No. 13066-95-0)

4-Aminobenzene-1,3-diol

Cat. No.: B085934
CAS No.: 13066-95-0
M. Wt: 125.13 g/mol
InChI Key: ROCVGJLXIARCAC-UHFFFAOYSA-N
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Description

4-Aminobenzene-1,3-diol (CAS 13066-95-0), also known as 2,4-dihydroxyaniline or 4-aminoresorcinol, is a dark brown crystalline solid with the molecular formula C6H7NO2 and a molecular weight of 125.13 g/mol . This compound serves as a crucial organic synthesis intermediate, primarily in the production of dyes such as Cationic Yellow 4G, which is used for dyeing acrylic fibers and their blended fabrics . In scientific research, this compound has been studied using a boron-doped diamond electrode for electrochemical oxidation and has been identified as an inhibitor of the meta-cleavage dioxygenase enzyme from Bordetella sp. strain 10d, making it a valuable tool in enzymatic assays and environmental microbiology studies . For laboratory analysis, this compound can be separated using reverse-phase (RP) HPLC methods, for example on a Newcrom R1 column with a mobile phase containing acetonitrile, water, and phosphoric acid (which can be replaced with formic acid for Mass-Spec compatible applications) . Researchers should note that this product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures. It is recommended to store the compound in a dark place, sealed in a dry environment at room temperature .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7NO2 B085934 4-Aminobenzene-1,3-diol CAS No. 13066-95-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-aminobenzene-1,3-diol
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c7-5-2-1-4(8)3-6(5)9/h1-3,8-9H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROCVGJLXIARCAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10156668
Record name 1,3-Benzenediol, 4-amino-
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Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

13066-95-0
Record name 4-Aminoresorcinol
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Record name 1,3-Benzenediol, 4-amino-
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Record name 1,3-Benzenediol, 4-amino-
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Record name 1,3-Benzenediol, 4-amino
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Synthetic Methodologies and Reaction Pathways of 4 Aminobenzene 1,3 Diol

Advanced Synthetic Routes for 4-Aminobenzene-1,3-diol

Advanced synthetic strategies focus on achieving high yield and purity while employing manageable reaction conditions. These routes are broadly categorized into two main approaches: the reduction of a nitro-functionalized resorcinol (B1680541) and the introduction of an amino group onto a resorcinol derivative.

The most prevalent and well-documented method for synthesizing this compound is through the reduction of 4-nitrobenzene-1,3-diol (B181639) (4-nitroresorcinol). evitachem.com This precursor is typically synthesized by the nitration of resorcinol. scirp.org The electron-withdrawing nature of the nitro group facilitates its conversion to an amine functionality via several reliable reduction protocols.

Catalytic hydrogenation stands out as a clean and efficient method for the reduction of the nitro group. This process involves the use of hydrogen gas in the presence of a metal catalyst.

Detailed research findings indicate that palladium on carbon (Pd/C) is a highly effective catalyst for this transformation. evitachem.com The reaction is typically carried out in a solvent such as ethanol (B145695). For instance, the catalytic hydrogenation of 4-nitroresorcinol using a Pd/C catalyst can achieve yields of 85–92%. This reaction often requires elevated temperatures, in the range of 60–80°C, and hydrogen pressures of 3–5 bar to proceed efficiently.

Recent advancements have also explored other catalytic systems. Cobalt-based catalysts pyrolyzed on carbon black have shown high activity in the liquid phase hydrogenation of aromatic nitro compounds, including nitroresorcinol, at elevated temperatures and pressures (110 °C, 50 bar H₂). unimi.it Furthermore, palladium-tin (Pd-Sn) intermetallic catalysts have demonstrated high selectivity and activity in the hydrogenation of related dinitroresorcinol compounds, suggesting their potential applicability for mono-nitro substrates as well. acs.org

Chemical reduction offers an alternative to catalytic hydrogenation, often utilizing common and inexpensive metals. Zinc dust is a frequently used reducing agent for converting nitroarenes to anilines, and its reactivity can be modulated by the reaction medium. nih.govyoutube.com

In the synthesis of aminophenol derivatives, the reduction of the nitro group can be effectively carried out using zinc dust in the presence of an acid, such as hydrochloric acid (HCl). chemicalbook.com For the synthesis of 4-amino-1,2-benzenediol from its nitro precursor, a process involving the gradual addition of zinc dust to a solution containing the nitro compound and dilute HCl, followed by refluxing for several hours, has been reported to yield the desired amine in good yields (75%). chemicalbook.com This classical method is robust and widely applicable, though it may require careful control of the exothermic reaction and a thorough workup to remove metal salts. nih.gov

Alternatively, reductions can be performed under milder, near-neutral conditions. The use of zinc dust with ammonium (B1175870) chloride in an aqueous medium provides a greener protocol that operates at room temperature and tolerates a wide range of other functional groups. nih.gov

The direct introduction of an amino group onto the resorcinol ring is a less common but conceptually important pathway. These methods typically rely on the principles of nucleophilic aromatic substitution or modern coupling chemistries.

Nucleophilic aromatic substitution (SNA_r) involves the displacement of a leaving group on an aromatic ring by a nucleophile. masterorganicchemistry.com For this reaction to be facile, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs), typically positioned ortho and/or para to the leaving group. tandfonline.comtandfonline.com These EWGs stabilize the negative charge in the intermediate Meisenheimer complex, which is the rate-limiting step of the reaction. masterorganicchemistry.com

In the context of a benzene-1,3-diol (resorcinol) skeleton, the two hydroxyl groups are strongly electron-donating, which deactivates the ring towards nucleophilic attack. Therefore, a direct SNA_r amination on resorcinol itself is not a feasible route. However, if the resorcinol ring were modified to include both a suitable leaving group (e.g., a halogen) and powerful EWGs (e.g., nitro groups), an SNA_r reaction with an amine nucleophile could be envisioned. Cation-radical accelerated SNA_r is an advanced method that has been used for the amination of electron-rich alkoxyarenes, suggesting a potential, albeit complex, strategy for hydroxylated aromatics. nih.gov

Modern transition-metal-catalyzed cross-coupling reactions provide powerful tools for the formation of carbon-nitrogen bonds. Reactions like the Buchwald-Hartwig amination have become standard methods for aryl amination but are most commonly applied to aryl halides and triflates.

To synthesize this compound via this route, a precursor such as 4-halobenzene-1,3-diol would be required. The hydroxyl groups would likely need to be protected (e.g., as methyl or benzyl (B1604629) ethers) to prevent interference with the catalytic cycle. The protected 4-haloresorcinol could then be coupled with an ammonia (B1221849) equivalent (or a protected amine like benzophenone (B1666685) imine) using a palladium or copper catalyst with a suitable ligand. beilstein-journals.org Following the C-N bond formation, a deprotection step would be necessary to reveal the free hydroxyl and amino groups. While this multistep approach is synthetically complex, it offers a high degree of flexibility and control. For example, copper-catalyzed intramolecular Ullmann C-N coupling has been successfully used to form indolines and tetrahydroquinolines, demonstrating the utility of this class of reaction for creating aryl-amine bonds. beilstein-journals.org

Strategies for Selective Functionalization of Benzene-1,3-diol

The selective functionalization of benzene-1,3-diol is a critical step in the synthesis of its 4-amino derivative. The two hydroxyl groups on the resorcinol ring are activating and direct incoming electrophiles to the ortho and para positions. This inherent reactivity must be carefully managed to achieve the desired substitution pattern.

Regioselective Synthesis of this compound

The regioselective synthesis of this compound typically involves the nitration of resorcinol followed by reduction. The hydroxyl groups of resorcinol direct the nitration to the 4-position.

A common method for the synthesis of this compound involves the following steps:

Nitration of Benzene-1,3-diol (Resorcinol): Resorcinol is nitrated to produce 4-nitrobenzene-1,3-diol. This reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). The electron-rich nature of the resorcinol ring facilitates electrophilic aromatic substitution, with the hydroxyl groups directing the substitution to the 4-position.

Reduction of the Nitro Group: The nitro group of 4-nitrobenzene-1,3-diol is then reduced to an amino group. This can be achieved through various reduction methods, such as catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst or using a reducing agent like sodium dithionite. researchgate.netgoogle.com

Another approach involves the protection of the hydroxyl groups prior to nitration and subsequent reduction. google.com For instance, resorcinol can be converted to 1,3-bis(alkylcarbonato)benzene. Nitration of this protected intermediate followed by hydrolysis and reduction yields this compound. google.com This multi-step process can offer advantages in terms of purity and yield. google.com

A study on the synthesis of 2-acetyl-4-aminoresorcinol derivatives also highlights a regioselective pathway that starts with acetylation of resorcinol, followed by nitration and then reduction to achieve the desired 4-amino product. researchgate.net

Starting MaterialReagents and ConditionsProductReference
Benzene-1,3-dioli) HNO₃, H₂SO₄; ii) Na₂S₂O₄, MeOH, H₂O, refluxThis compound researchgate.net
1,3-Dichloro-4,6-dinitrobenzenei) Sodium benzylate; ii) Catalytic hydrogenation4,6-Diamino-resorcinol google.com
1,3-bis(alkylcarbonato)benzenei) Nitrating agent; ii) Hydrolyzing agent; iii) Reducing agent4-Amino-1,3-benzenediol google.com
Protection-Deprotection Strategies for Hydroxyl and Amino Groups

In the multi-step synthesis of complex molecules containing this compound moieties, the protection of the hydroxyl and amino groups is often essential to prevent unwanted side reactions. researchgate.netutdallas.eduorganic-chemistry.org Protecting groups are temporary modifications of functional groups that render them inert to specific reaction conditions. organic-chemistry.orgwikipedia.org

Protecting Hydroxyl Groups: The hydroxyl groups of benzene-1,3-diol can be protected as ethers or esters. Common protecting groups for phenols include:

Benzyl (Bn) ethers: Introduced using benzyl halides and a base. They are stable to a wide range of conditions and can be removed by hydrogenolysis. researchgate.net

Silyl (B83357) ethers (e.g., TBDMS, TIPS): Formed by reacting the phenol (B47542) with a silyl halide in the presence of a base. Their stability varies with the steric bulk of the silyl group, and they are typically removed by fluoride (B91410) ion sources (e.g., TBAF).

Acetals (e.g., Methoxymethyl (MOM) ether): These are stable to basic and nucleophilic reagents and are cleaved under acidic conditions. wikipedia.org

Esters (e.g., Acetate, Benzoate): Formed by acylation with an acid chloride or anhydride (B1165640). They are removed by hydrolysis under acidic or basic conditions. wikipedia.org

Protecting Amino Groups: The amino group is nucleophilic and can be protected to prevent its reaction with electrophiles. organic-chemistry.org Common protecting groups for anilines include:

Carbamates (e.g., Boc, Cbz, Fmoc): These are widely used and offer a range of deprotection conditions. For example, the Boc group is acid-labile, while the Fmoc group is base-labile. organic-chemistry.orgacs.org The Cbz group is typically removed by hydrogenolysis. researchgate.net

Amides (e.g., Acetyl): The acetyl group is a simple and stable protecting group for amines, often removed by acidic or basic hydrolysis. utdallas.edu However, the conditions for deprotection can be harsh. researchgate.net

Functional GroupProtecting GroupProtection ReagentDeprotection ConditionReference
HydroxylBenzyl (Bn)Benzyl bromide, BaseH₂, Pd/C researchgate.net
Hydroxylp-Methoxybenzyl (PMB)PMB-Cl, BaseDDQ, TFA researchgate.net
AminoBenzyloxycarbonyl (Cbz)Benzyl chloroformate, BaseH₂, Pd/C researchgate.net
AminoAcetyl (Ac)Acetic anhydride or Acetyl chlorideStrong acid or base researchgate.netutdallas.edu
Aminotert-Butoxycarbonyl (Boc)Boc-anhydrideAcidic media organic-chemistry.org
Amino9-Fluorenylmethyloxycarbonyl (Fmoc)Fmoc-ClBasic conditions organic-chemistry.org

Mechanism-Oriented Synthesis of this compound and its Derivatives

Understanding the reaction mechanisms involved in the synthesis of this compound and its derivatives allows for the development of more efficient and selective methods. This includes exploring radical-mediated reactions, investigating reaction intermediates, and controlling stereochemistry.

Controlled Radical-Mediated C-H Functionalization for 1,3-Diol Synthesis

While not directly a synthesis of this compound itself, research into controlled radical-mediated C-H functionalization for the synthesis of 1,3-diols provides valuable insights into creating the core diol structure. acs.orgacs.orgnih.govmsu.eduwipo.int These methods often involve the intramolecular transfer of a radical to a C-H bond, leading to its functionalization.

One such approach, inspired by the Hofmann-Löffler-Freytag (HLF) reaction, involves the conversion of an alcohol to a 1,3-diol. acs.orgacs.org This process typically involves the formation of a carbamate, followed by radical generation and intramolecular hydrogen atom transfer to form a new C-N bond, which is then hydrolyzed to the diol. acs.orgacs.orgmsu.edu While this specific methodology has limitations, such as not being tolerant of free amines, it demonstrates the potential of radical-mediated C-H functionalization in diol synthesis. acs.org

Recent advancements in radical C-H amination of arenes also offer potential pathways to derivatives of this compound. rsc.orgacs.org These methods often employ N-centered radicals that can react with aromatic C-H bonds. rsc.orgacs.org For instance, the ortho-selective radical amination of aniline (B41778) derivatives has been demonstrated, utilizing noncovalent interactions to direct the regioselectivity. acs.org Applying such principles to a protected benzene-1,3-diol system could potentially lead to a direct C-H amination pathway.

Investigation of Reaction Intermediates and Transition States

The study of reaction intermediates and transition states is crucial for optimizing synthetic routes. In the context of electrophilic aromatic substitution on resorcinol, such as nitration, the formation of a carbocation intermediate, known as a Wheland intermediate or sigma complex, is a key step. The stability of this intermediate, which is influenced by the resonance delocalization of the positive charge, determines the regioselectivity of the reaction. chalmers.se

In the amination of resorcinol, computational studies using density functional theory (DFT) have been employed to investigate the reaction mechanism. For example, in the Raney nickel-catalyzed amination of resorcinol, it is proposed that resorcinol adsorbs onto the nickel surface and isomerizes to a ketone intermediate. researchgate.net This ketone can then react with an amine to form a hemiaminal, which subsequently dehydrates to the final amine product. researchgate.net Understanding the energy barriers and the structure of transition states in such processes can guide the selection of catalysts and reaction conditions. researchgate.net

Theoretical calculations on the reaction of resorcinol with other electrophiles, such as in the formation of resorcinol-furfural resins, have also shed light on the transition states involved in addition reactions at the ortho and para positions of the resorcinol ring. acs.org These studies indicate that the energy barriers for these reactions can be influenced by factors like solvent effects and steric hindrance. acs.org

Stereochemical Control in this compound Synthesis

While this compound itself is achiral, the synthesis of its chiral derivatives, which may have applications in pharmaceuticals or as chiral ligands, requires stereochemical control. The principles of stereocontrolled synthesis of 1,3-diols are therefore relevant.

Strategies for achieving stereocontrol in 1,3-diol synthesis often rely on either catalyst-controlled or substrate-controlled asymmetric reactions. nih.gov For instance, the diastereoselective reduction of chiral β-hydroxyketones is a well-established method for preparing chiral syn-1,3-diols. nih.gov

More recent methods involve the stereocontrolled synthesis of chiral syn-1,3-diol motifs through one-pot reactions, such as a CO₂ fixation/bromocyclization of chiral homoallylic alcohols. nih.gov This demonstrates that the chirality of a starting material can be effectively transferred to the final 1,3-diol product. nih.gov

In the context of functionalizing a pre-existing benzene-1,3-diol scaffold, introducing chirality would typically involve reactions at the hydroxyl or amino groups with chiral reagents or catalysts. While specific examples for this compound are not extensively documented in the provided search results, the general principles of asymmetric synthesis would apply.

Industrial Scale-Up and Optimization of this compound Production

The transition from laboratory-scale synthesis to industrial production introduces challenges related to reaction control, heat and mass transfer, safety, and economic viability. Modern chemical manufacturing addresses these challenges through process intensification strategies, including the use of continuous flow reactors, meticulous optimization of reaction parameters, and the adoption of green chemistry principles.

Continuous flow chemistry has emerged as a superior alternative to traditional batch processing for the synthesis of this compound and its precursors, offering enhanced safety, efficiency, and scalability. syngeneintl.com The smaller dimensions and high surface-area-to-volume ratio of flow reactors, which can range from microfluidic chips to packed-bed or tubular systems, allow for precise control over reaction parameters and superior heat and mass transfer. syngeneintl.com

For the initial nitration of resorcinol, continuous flow reactors are employed to manage the highly exothermic nature of the reaction and to minimize the formation of undesirable by-products. In a documented industrial process, resorcinol is fed into a flow reactor with concentrated nitric acid at a controlled temperature of 20–25°C. The short residence time of less than an hour is critical to prevent over-nitration and oxidation side reactions, which typically limit the yield in batch processes. This method can achieve a high throughput, with reports of up to 500 kg per day, yielding 4-nitroresorcinol at over 90% purity.

The subsequent catalytic hydrogenation of 4-nitroresorcinol also benefits significantly from flow technology. Flow-mediated hydrogenation enhances safety by minimizing the volume of hydrogen gas and flammable solvents at any given time. almacgroup.com Packed-bed reactors, containing a solid-supported catalyst such as Palladium on carbon (Pd/C), are commonly used. The 4-nitroresorcinol solution is continuously pumped through the heated, pressurized reactor, allowing for efficient contact with the catalyst and hydrogen. almacgroup.com Studies on analogous nitroaromatic reductions in flow systems demonstrate the potential for complete conversion with residence times on the order of minutes. almacgroup.com

ParameterBatch ProcessingContinuous Flow ProcessingAdvantage of Flow Processing
Heat Transfer Poor, risk of thermal runawayExcellent, rapid heat dissipationEnhanced safety, better temperature control
Mass Transfer Limited, requires vigorous stirringHigh, efficient mixing and reactant contactIncreased reaction rates, higher conversion
Safety Large volumes of hazardous materialsSmall reaction volumes, in-situ generation of unstable intermediatesInherently safer, reduced risk of explosion
Scalability Complex, requires reactor redesignSimple, achieved by parallelization or longer run timesFaster scale-up, modular production
Reproducibility Variable batch-to-batchHigh, consistent product qualityImproved process control and reliability

Achieving high yield and purity in the industrial production of this compound is paramount and relies on the careful optimization of several key reaction parameters for both the nitration and reduction steps.

For the initial nitration step, while traditional batch methods using mixed nitric and sulfuric acids yield only 34–45% of 4-nitroresorcinol, industrial flow processes can increase this yield to 65–80% with purity levels of 95–99%. This significant improvement is achieved by controlling the residence time and temperature to suppress the formation of ortho-nitrated and oxidized impurities.

The catalytic hydrogenation of 4-nitroresorcinol is the final and critical step. Optimization focuses on the catalyst system, solvent, temperature, pressure, and additives.

Catalyst: Palladium on carbon (Pd/C) is a widely used and effective catalyst for this transformation. However, research into more advanced catalysts shows significant promise. Palladium on graphene (Pd/G) composites have demonstrated higher activity and stability than commercial Pd/C for nitrophenol hydrogenation. rsc.org Furthermore, novel catalysts like atomic Pd-doped nanoporous Ni/NiO have achieved exceptional specific activity (1301 min⁻¹ mgPd⁻¹), which is over 35 times that of commercial Pd/C, with nearly 100% selectivity under mild conditions. nih.gov Cobalt-based catalysts have also been investigated for the hydrogenation of nitroresorcinol. unimi.it

Temperature and Pressure: The reaction typically requires elevated temperatures, often in the range of 60-80°C, and hydrogen pressures between 3 and 50 bar to proceed efficiently. unimi.it

Solvent and pH: The choice of solvent can impact reaction rate and product isolation. While ethanol is commonly used, aqueous systems are gaining traction. lookchem.com The addition of a base, such as sodium hydroxide (B78521) or triethylamine, has been shown to significantly accelerate the reaction rate in the hydrogenation of related nitroarenes. almacgroup.comunimi.it

ParameterTypical Range/ConditionEffect on ReactionSource
Catalyst 5% Pd/C, Pd/G, Pd₁@np-Ni/NiO, Co-basedDetermines reaction rate, selectivity, and efficiency. rsc.orgnih.govunimi.it
Temperature 60 - 110 °CHigher temperatures increase reaction rate but may affect selectivity. unimi.it
Hydrogen Pressure 3 - 50 barHigher pressure increases hydrogen availability, driving the reaction. unimi.it
Solvent Ethanol, WaterAffects solubility of reactants and catalyst performance. lookchem.com
Additives Base (e.g., NaOH, Et₃N)Can significantly boost catalytic activity and reaction rate. almacgroup.comunimi.it
Residence Time (Flow) MinutesControls conversion; complete conversion is achievable. almacgroup.com

The chemical industry is increasingly adopting green chemistry principles to minimize environmental impact and enhance sustainability. The synthesis of this compound is an area where such approaches are being actively developed.

A primary focus is the replacement of hazardous reagents and solvents. The use of water as a solvent for the catalytic hydrogenation step, often in conjunction with a phase-transfer catalyst or specially designed heterogeneous catalysts, is a significant green alternative to volatile organic solvents. lookchem.commatanginicollege.ac.in

The development of recyclable, heterogeneous catalysts is another cornerstone of green synthesis.

Solid Acid Catalysts: For the nitration step, using solid acid catalysts like zeolites (e.g., H-ZSM-5) in vapor-phase reactions can eliminate the use of corrosive and difficult-to-recycle liquid sulfuric and nitric acids.

Magnetic Catalysts: Catalysts based on magnetic nanoparticles, such as cobalt oxide or copper-iron oxide supported on various matrices, allow for simple and efficient separation from the reaction mixture using an external magnet, facilitating their reuse over multiple cycles. lookchem.com

Biomass-Derived Catalysts: Innovative research has focused on creating catalysts from sustainable sources. Sewage sludge has been converted into a highly effective biochar-based catalyst for nitrophenol reduction. researchgate.net Similarly, polysaccharides have been used as a green stabilizing and reducing agent for the synthesis of palladium nanoparticles, which show excellent catalytic activity. nih.gov

Process intensification through technologies like continuous flow chemistry aligns with green chemistry goals by improving energy efficiency, reducing waste, and enhancing safety. syngeneintl.com The potential application of other intensification technologies, such as ultrasound-assisted synthesis, which has been shown to improve yields and reduce reaction times in related syntheses, presents another avenue for greening the production of this compound. researchgate.net

Green Chemistry ApproachDescriptionExample/BenefitSource
Alternative Solvents Replacing volatile organic solvents with environmentally benign options.Using water as a solvent for the hydrogenation step. lookchem.com
Renewable Feedstocks/Catalysts Utilizing biomass or waste streams to create catalysts.Sewage sludge-derived biochar and polysaccharide-stabilized Pd nanoparticles for nitrophenol reduction. researchgate.netnih.gov
Heterogeneous Catalysis Employing solid catalysts that are easily separated and recycled.Zeolites for nitration; magnetic nanoparticle catalysts (e.g., CoO@N-mC) for hydrogenation. lookchem.com
Process Intensification Using technologies like flow chemistry and sonication to improve efficiency.Continuous flow reactors reduce waste and improve safety; ultrasound can increase yield and decrease reaction time. syngeneintl.comresearchgate.net

Chemical Reactivity and Advanced Reaction Mechanisms of 4 Aminobenzene 1,3 Diol

Oxidation Pathways of 4-Aminobenzene-1,3-diol

This compound, also known as 4-aminoresorcinol, possesses a chemical structure that makes it highly susceptible to oxidation. The aromatic ring is activated by three electron-donating groups: two hydroxyl (-OH) groups and one amino (-NH2) group. This high electron density facilitates the removal of electrons, initiating various oxidation reactions. The specific pathway and resulting products are highly dependent on the oxidizing agent used and the reaction conditions.

A primary oxidation pathway for this compound involves its conversion to quinone-type structures. The presence of both hydroxyl and amino groups provides multiple sites for oxidation, often leading to the formation of quinone imines or benzoquinones, which can be unstable and may undergo further reactions such as hydrolysis or polymerization.

The electrochemical oxidation of aminophenols is a complex process that typically involves the transfer of electrons and protons to form reactive intermediates. researchgate.net For this compound, the oxidation mechanism is initiated by the loss of an electron from the nitrogen atom, which is often the most easily oxidized site in the molecule. mdpi.com This generates a radical cation.

The general mechanism for the electrochemical oxidation of aminophenols suggests a process that can lead to quinone imine derivatives. ua.es In the case of p-aminophenol, oxidation is a two-electron, two-proton process that yields p-quinoneimine. researchgate.netua.es This species is often unstable in aqueous media and can undergo hydrolysis to form p-benzoquinone and ammonia (B1221849). researchgate.net Another competing pathway is the dimerization or polymerization of the initial oxidation products, which can lead to the formation of an insulating film on the electrode surface, a phenomenon known as electrode fouling. ua.es

Table 1: Electrochemical Oxidation Characteristics of Related Phenolic Compounds

Compound Electrode Key Observation Reference
p-Aminophenol Platinum Oxidation to quinonimine, followed by hydrolysis to benzoquinone. ua.es ua.es
o-Aminophenol Platinum, Glassy Carbon Oxidation leads to the formation of an electroactive polymer film. ua.es ua.es
Resorcinol (B1680541) Pencil Graphite Shows an irreversible oxidation peak at a higher potential compared to hydroquinone (B1673460) and catechol. nih.gov nih.gov

Formation of Quinone Derivatives through Oxidation

Oxidation by Chromic Acid under Acidic Conditions

Chromic acid (H₂CrO₄), typically generated in situ from potassium dichromate (K₂Cr₂O₇) and a strong acid like sulfuric acid, is a potent oxidizing agent for many organic compounds, including phenols. libretexts.orgchemistnotes.com The oxidation of phenols with chromic acid generally yields benzoquinones. libretexts.org The reaction mechanism involves the formation of a chromate (B82759) ester intermediate, followed by its decomposition.

Given the structure of this compound, with its highly activated aromatic ring, the reaction with chromic acid is expected to be vigorous. Both the phenolic hydroxyl groups and the aromatic amino group are susceptible to oxidation. The reaction would likely proceed through the formation of a quinone-type structure. However, the strong oxidizing nature of chromic acid could also lead to over-oxidation, potentially causing ring cleavage or the formation of complex polymeric materials, often observed as dark, insoluble tars. The precise product would be difficult to control, but the initial transformation would involve the formation of a quinone or quinone-imine derivative. chemistnotes.comlibretexts.org

Fenton's reagent, a solution of a ferrous iron salt (typically FeSO₄) and hydrogen peroxide (H₂O₂), generates highly reactive hydroxyl radicals (•OH) under acidic conditions (optimally around pH 3). bibliotekanauki.plwikipedia.org These hydroxyl radicals are powerful, non-selective oxidizing species capable of degrading a wide range of recalcitrant organic pollutants. wikipedia.org

The reaction mechanism for the degradation of this compound via the Fenton process involves the electrophilic attack of hydroxyl radicals on the electron-rich aromatic ring. This can lead to two main pathways:

Hydroxylation: Addition of •OH radicals to the benzene (B151609) ring, forming hydroxylated intermediates.

Electron Transfer: Abstraction of an electron by the •OH radical, leading to the formation of a radical cation.

These initial steps are followed by a cascade of further oxidation reactions, leading to the opening of the aromatic ring. researchgate.net Studies on the degradation of p-aminophenol show that the ring is cleaved to form smaller, short-chain organic acids such as maleic acid, fumaric acid, and oxalic acid. researchgate.netnih.gov Ultimately, these intermediates are mineralized to carbon dioxide (CO₂) and water (H₂O). wikipedia.orgresearchgate.net The high reactivity of this compound, due to its activating groups, makes it an excellent candidate for efficient degradation by Fenton's reagent.

Table 2: Typical Operational Parameters for Fenton Degradation of p-Aminophenol

Parameter Optimal Range/Value Rationale Reference
pH 2.6 - 3.0 Maximizes •OH radical generation and keeps iron soluble. bibliotekanauki.pltsijournals.com bibliotekanauki.pltsijournals.com
[H₂O₂]:[Fe²⁺] Ratio ~8:1 Balances radical generation with scavenging effects. bibliotekanauki.pl bibliotekanauki.pl

Advanced Oxidation Processes (AOPs) of this compound

Advanced Oxidation Processes (AOPs) are a class of procedures characterized by the in-situ generation of highly reactive oxygen species, primarily the hydroxyl radical (•OH). These methods are designed to mineralize complex organic pollutants that are resistant to conventional treatment methods.

The UV/H₂O₂ system is a widely used AOP that relies on the photolysis of hydrogen peroxide by ultraviolet radiation (typically at 254 nm) to generate hydroxyl radicals, as shown in the reaction below:

H₂O₂ + hv → 2 •OH

These radicals then attack the target organic molecule, initiating its degradation. nih.gov The degradation of phenolic compounds by this method has been shown to follow pseudo-first-order kinetics. ijcea.orgijcea.org The process ultimately leads to ring cleavage and mineralization into CO₂ and H₂O. nih.gov

The efficiency of the UV/H₂O₂ process, and thus the hydroxyl radical yield, is dependent on several key operational parameters:

Hydrogen Peroxide Concentration: The degradation rate initially increases with H₂O₂ concentration. However, an excessive amount of H₂O₂ can be detrimental, as it can act as a scavenger of the highly reactive •OH radicals, forming the less reactive hydroperoxyl radical (HO₂•), thereby reducing the process efficiency. nih.gov •OH + H₂O₂ → H₂O + HO₂•

pH: The pH of the solution can influence the degradation rate. For phenolic compounds, acidic conditions (around pH 4) are often found to be optimal. ijcea.orgijcea.org

Initial Contaminant Concentration: The degradation rate generally decreases as the initial concentration of the target compound increases, as the number of hydroxyl radicals becomes the limiting factor. nih.gov

UV Light Intensity: A higher UV light intensity leads to a greater rate of H₂O₂ photolysis and thus a higher concentration of hydroxyl radicals, resulting in a faster degradation rate. nih.gov

By carefully optimizing these parameters, the UV/H₂O₂ system can be effectively employed for the complete mineralization of this compound.

By-product Identification in AOPs of this compound

Advanced Oxidation Processes (AOPs) are designed to degrade persistent organic pollutants, but their application to aromatic amines like this compound can lead to the formation of various transformation products. nih.gov While direct studies on this compound are not extensively detailed, the reactivity of the aromatic amine and phenol (B47542) moieties allows for the prediction of several by-products based on known reactions in AOPs. nih.govmdpi.com The generation of highly reactive species, such as hydroxyl radicals (•OH), is a hallmark of AOPs. mdpi.com These radicals can attack the aromatic ring and its functional groups, leading to a cascade of reactions.

Key transformation pathways for aromatic amines in AOPs include nitrosation, nitration, coupling, dimerization, and acetylation, which can result in numerous stable and potentially toxic by-products. nih.gov For a molecule like this compound, which contains both amino and hydroxyl groups, hydroxylation of the aromatic ring is a probable reaction. nih.govmdpi.com The amino group can be oxidized, and the presence of multiple activating groups may promote coupling and dimerization reactions. The degradation process can eventually lead to ring-opening, forming smaller organic molecules, and ultimately mineralization to CO2 and H2O. mdpi.com

Table 1: Potential By-products of this compound in AOPs
Reaction TypePotential By-product(s)Description
HydroxylationHydroxylated derivatives (e.g., Aminobenzene-1,2,4-triol)Addition of hydroxyl radicals to the aromatic ring.
Amino Group OxidationNitroso, Nitro derivativesOxidation of the -NH2 group. nih.gov
Coupling/DimerizationAzo compounds, Biphenyl derivativesRadical-mediated coupling of two parent molecules. nih.gov
Ring CleavageAliphatic acids, AldehydesBreakdown of the aromatic ring structure. mdpi.com

Reduction Reactions and Amination of this compound

Formation of Corresponding Amines via Reduction

This compound is typically synthesized through the reduction of a precursor molecule, specifically 4-nitro-1,3-benzenediol. This process is a crucial step in obtaining high-purity amino-1,3-benzenediols. google.com The most common method for this transformation is catalytic hydrogenation. google.comorganic-chemistry.org

The reduction involves treating the nitro-substituted precursor with a reducing agent, such as hydrogen gas, in the presence of a catalyst. google.com This reaction selectively reduces the nitro group (-NO2) to an amino group (-NH2) without affecting the hydroxyl groups (-OH) on the aromatic ring. Arylamines are commonly prepared by the nitration of an aromatic compound followed by the reduction of the newly introduced nitro group. libretexts.orglibretexts.org Various reagents can accomplish this reduction, including catalytic hydrogenation (H2 with a platinum, palladium, or nickel catalyst) or the use of metals like zinc, iron, or tin(II) chloride in an acidic medium. libretexts.org

Table 2: Conditions for Reduction of 4-Nitro-1,3-benzenediol
Reducing AgentCatalystTypical Conditions
Hydrogen Gas (H₂)Palladium on Carbon (Pd/C), Platinum (Pt), Nickel (Ni)Pressurized H₂ gas, reaction in a solvent like methanol (B129727) or ethanol (B145695). google.comlibretexts.org
Tin(II) Chloride (SnCl₂)-Reaction in the presence of a mineral acid like HCl. libretexts.org
Iron (Fe) or Zinc (Zn)-Reaction in acidic solution (e.g., HCl or acetic acid). libretexts.org

Chemoselective Reduction of Specific Functional Groups

The synthesis of this compound from its nitro precursor is an excellent example of chemoselective reduction. The goal is to reduce the nitro group while preserving the hydroxyl functionalities. Catalytic hydrogenation is particularly effective for this purpose. google.com The catalysts used, such as palladium or platinum, have a high affinity for activating hydrogen and facilitating the reduction of the nitro group, which is more susceptible to reduction under these conditions than the stable aromatic hydroxyl groups. This selectivity is crucial for the successful synthesis of the target compound without unwanted side reactions.

Electrophilic Aromatic Substitution Reactions of this compound

Electrophilic aromatic substitution (SEAr) is a fundamental reaction type for aromatic compounds, where an electrophile replaces an atom (usually hydrogen) on the aromatic ring. wikipedia.org The rate and regioselectivity of these reactions are heavily influenced by the substituents already present on the ring. wikipedia.org

Halogenation and Sulfonation Mechanisms

Halogenation: The halogenation of benzene rings typically requires a Lewis acid catalyst, such as FeBr₃ for bromination or AlCl₃ for chlorination, to generate a potent electrophile. minia.edu.egyoutube.com The mechanism proceeds in two main steps:

Attack of the electrophile: The π electrons of the aromatic ring attack the electrophile (e.g., the Br-Br-FeBr₃ complex), forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. minia.edu.egyoutube.com

Deprotonation: A weak base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring. minia.edu.egyoutube.com

For a highly activated ring like this compound, the reaction with halogens like bromine or chlorine can often proceed without a catalyst due to the strong electron-donating nature of the amino and hydroxyl groups. libretexts.org

Sulfonation: Aromatic sulfonation involves the replacement of a hydrogen atom with a sulfonic acid (-SO₃H) group. wikipedia.org The reaction is typically carried out using fuming sulfuric acid (a solution of sulfur trioxide, SO₃, in sulfuric acid). wikipedia.orglibretexts.org The actual electrophile is SO₃ or its protonated form, HSO₃+. wikipedia.orgmasterorganicchemistry.com The mechanism is similar to halogenation, involving the attack of the benzene ring on the electrophile to form a sigma complex, followed by deprotonation to yield the arylsulfonic acid. libretexts.orgmasterorganicchemistry.com Unlike many other SEAr reactions, sulfonation is reversible. wikipedia.orglibretexts.org

Regioselectivity of Substitution Reactions

The regioselectivity of electrophilic substitution on this compound is dictated by the directing effects of its three substituents: the amino group at C4 and the hydroxyl groups at C1 and C3. Both -NH₂ and -OH groups are powerful activating substituents and are ortho, para-directors. wikipedia.orglibretexts.org This means they direct incoming electrophiles to the positions ortho and para relative to themselves.

The available positions for substitution on the this compound ring are C2, C5, and C6.

The C4-NH₂ group directs to the ortho positions (C3 and C5) and the para position (C1).

The C1-OH group directs to the ortho positions (C2 and C6) and the para position (C4).

The C3-OH group directs to the ortho positions (C2 and C4) and the para position (C6).

The directing effects of the three groups are synergistic, strongly activating positions C2, C5, and C6.

Position C2 is ortho to the C1-OH and C3-OH groups.

Position C6 is ortho to the C1-OH group and para to the C3-OH group.

Position C5 is ortho to the C4-NH₂ group.

Given the immense activation provided by these groups, electrophilic substitution reactions are expected to be very rapid. The primary challenge is often preventing polysubstitution, as the ring is highly nucleophilic. libretexts.org Steric hindrance may play a role in determining the final product distribution, with substitution at the less hindered C5 and C6 positions potentially being favored over the C2 position, which is situated between two hydroxyl groups.

Table 3: Regioselectivity of Electrophilic Substitution on this compound
Position on RingActivation by -NH₂ (at C4)Activation by -OH (at C1)Activation by -OH (at C3)Overall Activation
C2-OrthoOrthoStrongly Activated
C5Ortho--Strongly Activated
C6-OrthoParaStrongly Activated

Complexation and Ligand Formation with Metal Ions

Coordination Chemistry of this compound with Transition Metals

This compound possesses three potential donor sites for coordination with transition metal ions: the nitrogen atom of the amino group and the oxygen atoms of the two hydroxyl groups. This poly-dentate nature allows it to act as a versatile ligand, potentially forming stable chelate rings with metal centers. The coordination mode is expected to be highly dependent on the nature of the transition metal ion, the reaction conditions (such as pH and solvent), and the stoichiometry of the reactants.

The amino group, being a soft donor, would typically favor coordination with softer metal ions. Conversely, the hydroxyl groups, as hard donors, would preferentially bind to harder metal ions. This differential affinity could lead to various coordination modes, including:

Monodentate coordination: Through the amino group or one of the hydroxyl groups.

Bidentate coordination: Involving the amino group and an adjacent hydroxyl group, or the two hydroxyl groups, to form five- or six-membered chelate rings, respectively. The formation of chelate rings significantly enhances the thermodynamic stability of the resulting complex.

Bridging ligand: The molecule could bridge two or more metal centers, leading to the formation of coordination polymers or polynuclear complexes.

The acidity of the phenolic hydroxyl groups (pKa) is a critical factor. Deprotonation of one or both hydroxyl groups would create anionic oxygen donors, which form stronger coordinate bonds with metal ions compared to the neutral hydroxyl groups. The pH of the reaction medium will, therefore, play a crucial role in determining the coordinating ability of the ligand.

Table 1: Plausible Coordination Modes of this compound with Transition Metals

Coordination ModePotential Donor Atoms InvolvedResulting Chelate Ring SizeFavored Metal Ion Characteristics
MonodentateN (amino)-Soft Lewis acids
MonodentateO (hydroxyl)-Hard Lewis acids
BidentateN (amino), O (hydroxyl)5-memberedBorderline Lewis acids
BidentateO (hydroxyl), O (hydroxyl)6-memberedHard Lewis acids
TridentateN (amino), O (hydroxyl), O (hydroxyl)Fused 5- and 6-memberedVarious
BridgingAny combination of N and O donors-Various

This table is based on theoretical coordination principles and awaits experimental verification for this compound.

Spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy would be instrumental in elucidating the actual coordination modes in synthesized complexes. For instance, a shift in the N-H and O-H stretching frequencies in the IR spectrum upon complexation would provide direct evidence of coordination through these groups.

Biochemical Interactions and Biological Activities of 4 Aminobenzene 1,3 Diol

Pharmacological and Therapeutic Potential of 4-Aminobenzene-1,3-diol

Anti-inflammatory Applications

Currently, there is a notable lack of publicly available scientific literature detailing the specific anti-inflammatory applications of this compound. Extensive searches of research databases and scientific journals did not yield studies focused on the evaluation of this compound for its potential to mitigate inflammatory processes. While the broader class of aminophenols has been investigated for various pharmacological activities, the anti-inflammatory properties of this compound, in particular, remain an uninvestigated area in the field of medicinal chemistry and pharmacology. Future research may explore this potential application, but at present, no concrete findings can be reported.

Antimicrobial Efficacy against Bacterial Strains (e.g., Xanthomonas oryzae, Pectobacterium carotovorum)

There is currently no specific research available in peer-reviewed scientific journals that investigates the antimicrobial efficacy of this compound against the bacterial strains Xanthomonas oryzae and Pectobacterium carotovorum. While studies have been conducted on other compounds for their activity against these plant pathogens, this compound has not been a subject of such investigations. Therefore, its potential as an antimicrobial agent against these specific bacteria is yet to be determined.

Potential as a Precursor for Bioactive Molecules

This compound has been identified as a useful monomer intermediate in the synthesis of complex polymers. Specifically, it serves as a precursor for the preparation of polybenzoxazole ethers. This application is detailed in patent literature, which describes a process for producing high-purity amino-1,3-benzenediols for this purpose google.com. The synthesis process involves the nitration of a 1,3-bis(alkylcarbonato)benzene, followed by hydrolysis and subsequent reduction to yield the amino-1,3-benzenediol google.com.

The primary documented use of this compound as a precursor is in the field of materials science rather than for the synthesis of small-molecule bioactive compounds with direct therapeutic applications. The resulting polybenzoxazoles are high-performance polymers known for their thermal stability and mechanical strength.

Precursor CompoundReaction StepsResulting ProductField of Application
1,3-bis(alkylcarbonato)benzene1. Nitration2. Hydrolysis3. Reduction4-Amino-1,3-benzenediolMonomer for Polybenzoxazole Ethers

Anticancer Drug Development Potential

As of the current body of scientific literature, there is no direct evidence or research specifically evaluating this compound for its potential in anticancer drug development. While numerous studies focus on the anticancer properties of various amino-containing heterocyclic compounds and other aminophenol derivatives, this compound itself has not been a direct subject of investigation in oncology research. The exploration of its cytotoxic effects against cancer cell lines or its potential as a scaffold for the synthesis of novel anticancer agents remains an open area for future research.

Environmental Fate and Transformation of 4 Aminobenzene 1,3 Diol

Formation of 4-Aminobenzene-1,3-diol as a Degradation By-product

This compound is not typically released directly into the environment in significant quantities. Instead, it emerges as an intermediate or by-product from the breakdown of larger, more complex molecules. Understanding these formation pathways is crucial for assessing its potential environmental occurrence and impact.

Degradation of Acetaminophen (ACT) via Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are a suite of chemical treatment procedures used for the removal of organic pollutants from water and wastewater. These processes rely on the generation of highly reactive oxygen species, most notably the hydroxyl radical (•OH), to oxidize and degrade recalcitrant organic compounds like the common analgesic, acetaminophen (ACT).

During the AOP treatment of ACT, the molecule undergoes a series of complex reactions. The primary degradation pathways involve the attack of hydroxyl radicals on the aromatic ring and the acetyl-amino group. This leads to the formation of a variety of intermediate by-products. While direct evidence for the formation of this compound is not extensively documented, the generation of closely related aminobenzenediol isomers, such as 4-aminobenzene-1,2-diol, has been reported as a harmful by-product. mdpi.comresearchgate.netrsc.orgresearchgate.net

The formation of these dihydroxylated and aminated compounds is a result of hydroxylation of the aromatic ring. Key precursors to aminobenzenediols identified during ACT degradation include N-(3,4-dihydroxyphenyl) acetamide and N-(2,4-dihydroxyphenyl) acetamide. mdpi.com These intermediates can undergo further transformation, including deacetylation and additional hydroxylation, which can plausibly lead to the formation of various aminobenzenediol isomers, including this compound.

The table below summarizes some of the key intermediates identified during the degradation of acetaminophen by AOPs, which are precursors or closely related to this compound.

Precursor/Related CompoundFormation PathwayReference
4-aminobenzene-1,2-diolHydroxylation of the aromatic ring of acetaminophen. mdpi.comresearchgate.netrsc.orgresearchgate.net
N-(3,4-dihydroxyphenyl) acetamideHydroxylation of the aromatic ring of acetaminophen. mdpi.com
N-(2,4-dihydroxyphenyl) acetamideHydroxylation of the aromatic ring of acetaminophen. mdpi.com
4-Aminophenol (B1666318)Attack of hydroxyl radicals on the acetyl-amino group. mdpi.com

Transformation of Azo Dyes (e.g., Reactive Black 5) during Wastewater Treatment

Azo dyes are a major class of synthetic colorants used in the textile and other industries. Due to their complex structure and stability, they are often resistant to conventional wastewater treatment processes. Reactive Black 5 (RB5) is a widely used diazo dye that can undergo transformation into various aromatic amines, some of which can be precursors to this compound.

The biological treatment of azo dye-containing wastewater typically involves a two-stage anaerobic-aerobic process. Under anaerobic conditions, the azo bonds (–N=N–) of the dye molecule are reductively cleaved by microorganisms. This initial step results in the decolorization of the wastewater and the formation of aromatic amines.

Following the anaerobic stage, the effluent is subjected to aerobic treatment. In this stage, the aromatic amines formed during the anaerobic phase are further degraded by different microbial communities in the presence of oxygen. This sequential anaerobic-aerobic treatment is essential for the complete mineralization of the azo dye.

The anaerobic reduction of Reactive Black 5 leads to the formation of several aromatic amine intermediates. One of the major products is 4-aminobenzenesulfonic acid. nih.gov Another key intermediate formed from the cleavage of RB5 is 1,2,7-triamino-8-hydroxy-3,6-naphthalinedisulfonate (TAHNDS). nih.gov

These primary aromatic amine intermediates are then subjected to aerobic degradation. The aerobic biotransformation of these compounds can involve a series of enzymatic reactions, including hydroxylation of the aromatic ring. It is through these hydroxylation processes that the aromatic amines can be converted into aminophenols and subsequently into aminobenzenediols. While the direct transformation of RB5 intermediates into this compound is not explicitly detailed in available literature, the formation of hydroxylated aromatic amines is a recognized pathway in the aerobic degradation of such compounds.

The table below outlines the key stages and intermediates in the biotransformation of Reactive Black 5.

Treatment StageKey ProcessMajor Intermediates FormedReference
AnaerobicReductive cleavage of azo bonds4-aminobenzenesulfonic acid, 1,2,7-triamino-8-hydroxy-3,6-naphthalinedisulfonate (TAHNDS) nih.gov
AerobicOxidation and hydroxylation of aromatic aminesFurther degradation products, potentially including hydroxylated derivatives. nih.gov

Degradation Pathways and Mechanisms in Environmental Systems

Once formed, this compound can undergo further degradation in the environment through various processes. Understanding these degradation pathways is essential for predicting its persistence and potential long-term impacts.

Electrochemical Degradation in Wastewater Treatment

Electrochemical oxidation is an effective advanced oxidation process for the degradation of refractory organic pollutants in wastewater. This technology involves the generation of powerful oxidizing agents, such as hydroxyl radicals, directly on the surface of an electrode.

The electrochemical degradation of this compound is expected to proceed through the oxidation of its amino and hydroxyl functional groups. The presence of these electron-donating groups makes the aromatic ring susceptible to electrophilic attack by electrogenerated oxidants.

The proposed mechanism for the electrochemical degradation would likely involve the following steps:

Initial Oxidation: The process would begin with the oxidation of the amino and/or hydroxyl groups to form radical cations or phenoxy radicals.

Formation of Quinone-imine Intermediates: Further oxidation would lead to the formation of quinone-imine or benzoquinone derivatives.

Ring Cleavage: The aromatic ring of these intermediates is unstable and can undergo cleavage, leading to the formation of smaller, aliphatic carboxylic acids.

Mineralization: Ultimately, these smaller organic acids can be completely oxidized to carbon dioxide, water, and inorganic ions.

The table below summarizes the typical electrochemical behavior of aminophenol isomers, which provides insight into the potential degradation mechanism of this compound.

CompoundElectrochemical BehaviorKey ProductsReference
p-AminophenolUndergoes hydrolysis to form hydroquinone (B1673460)/p-benzoquinone.CO2, hydroquinone, p-benzoquinone core.ac.uk
m-AminophenolForms a blocking polymeric film on the electrode surface.CO2, quinone core.ac.uk
o-AminophenolForms an electroactive polymer (poly(o-aminophenol)).Phenoxazine (B87303) units core.ac.uk

Oxidative Transformations in Aqueous Environments

In aqueous environments, this compound can undergo oxidative transformations through reactions with various oxidants, such as hydroxyl radicals. These reactions can lead to the formation of a variety of transformation products. Studies on the oxidative degradation of structurally similar compounds, like 4-aminobenzene sulfonamides, have shown that the degradation pathways can involve hydroxylation of the aromatic ring, elimination of substituent groups (like SO2), and cleavage of the C-N bond mdpi.comresearchgate.net.

For aromatic amines in general, oxidative processes can lead to the formation of hydroxylated products, as well as nitro and nitroso derivatives through the oxidation of the amino group. Furthermore, coupling reactions can occur, leading to the formation of larger, more complex molecules like azoxy- and azo-compounds. The specific transformation products of this compound will depend on the oxidant and the reaction conditions. The initial oxidation products of aromatic compounds can include hydroxylated rings, which may then undergo ring cleavage to form smaller organic acids and aldehydes nih.gov.

Biological Degradation Processes and Microbial Interactions

The biological degradation of this compound is a key process in its environmental fate. While detailed studies on the complete microbial mineralization of this specific compound are limited, its interaction with microorganisms has been noted. For instance, 4-aminoresorcinol hydrochloride was used in an enzyme assay during the isolation of the soil bacterium Bordetella sp. strain 10d and was found to be an inhibitor of the meta-cleavage dioxygenase enzyme from this bacterium chemicalbook.com. This indicates a direct interaction between the compound and microbial enzymes, which is a critical first step in biodegradation.

The degradation of other aminophenols and aromatic amines has been more extensively studied. For example, bacteria are known to degrade 2-aminophenol and 4-aminophenol, which are isomers of aminophenol nih.gov. The degradation pathways often involve initial hydroxylation and subsequent ring cleavage by dioxygenase enzymes nih.gov. It is plausible that microorganisms capable of degrading other hydroxylated anilines could also transform this compound. The presence of multiple hydroxyl groups may facilitate enzymatic attack and initiate the degradation process.

Environmental Impact and Ecotoxicological Considerations

Classification as Environmentally Harmful

Analytical Chemistry Techniques and Characterization of 4 Aminobenzene 1,3 Diol

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment of each atom, allowing for the deduction of the molecular structure.

¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are fundamental for the characterization of 4-Aminobenzene-1,3-diol. The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The ¹³C NMR spectrum reveals the number of different types of carbon atoms in the molecule.

For this compound, the aromatic protons typically appear in the range of 6.0-8.0 ppm in the ¹H NMR spectrum. The protons of the hydroxyl (-OH) and amino (-NH₂) groups are also observable and their chemical shifts can vary depending on the solvent and concentration. In the ¹³C NMR spectrum, the aromatic carbons exhibit signals between 100-160 ppm. The carbons attached to the hydroxyl and amino groups will have distinct chemical shifts due to the electron-donating nature of these substituents.

Interactive Table 1: Predicted ¹H NMR and ¹³C NMR Chemical Shifts for this compound

Atom TypePredicted Chemical Shift (ppm)Multiplicity
¹H (Aromatic)6.0 - 7.5m
¹H (Hydroxyl)4.0 - 6.0br s
¹H (Amino)3.0 - 5.0br s
¹³C (Aromatic C-OH)150 - 160s
¹³C (Aromatic C-NH₂)140 - 150s
¹³C (Aromatic C-H)100 - 120d

Note: Predicted values are based on typical chemical shift ranges for similar functional groups and aromatic systems. Actual experimental values may vary based on solvent and other experimental conditions.

In cases where experimental NMR spectra are complex or ambiguous, computational methods are employed to predict chemical shifts and aid in structural elucidation. Density functional theory (DFT) and gauge-including atomic orbital (GIAO) methods are established frameworks for predicting NMR parameters, though they can be computationally intensive. More recently, deep learning methods, particularly graph neural networks (GNNs), have shown significant promise in improving the accuracy of predicting experimental chemical shifts. These computational tools can help resolve discrepancies between proposed structures and experimental data by providing theoretical spectra for comparison. For instance, by comparing the mean absolute error (MAE) between predicted and experimental shifts for different potential isomers, the correct structure can be identified.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is highly effective for identifying individual components within a complex mixture, such as a plant extract. In a typical GC-MS analysis, the sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase in a capillary column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification by comparison to spectral libraries. This method is particularly useful for the analysis of volatile and semi-volatile compounds.

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) is a highly sensitive and selective technique used for the detection of trace amounts of compounds and for the identification of transformation products in various environmental and biological samples. The UHPLC system provides rapid and efficient separation of analytes in a liquid mobile phase. The separated compounds are then introduced into a tandem mass spectrometer, which allows for the selection of a specific parent ion, its fragmentation, and the analysis of the resulting daughter ions. This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity and sensitivity. For example, UHPLC-MS/MS has been successfully used to monitor the occurrence of sulfonamides and their transformation products in soil, with this compound being one of the identified degradation products. The method was validated for parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.

Chromatographic Separation Methods

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of this compound in complex mixtures, such as in hair dye formulations or environmental samples. The method separates components based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase.

For the analysis of aminophenols like this compound, reversed-phase HPLC is commonly employed. A nonpolar stationary phase, such as C18, is used in conjunction with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). An ion-pairing agent may be added to the mobile phase to improve the retention and peak shape of the polar analyte. Detection is typically achieved using a Diode Array Detector (DAD) or a UV-Vis detector set at a wavelength where the compound exhibits strong absorbance. The method is valued for its high resolution, sensitivity, and reproducibility.

ParameterTypical ConditionsPurpose
Column C18 (e.g., Agilent Zorbax SB C18)Reversed-phase separation of aminophenols.
Mobile Phase Acetonitrile and an ion-pair system (e.g., sodium heptanesulfonate and phosphate (B84403) buffer).Gradient elution to separate multiple components.
Detector Diode Array Detector (DAD) or UV-Vis.Detection and quantification at specific wavelengths (e.g., 230, 270 nm).
Flow Rate Typically 0.5 - 1.0 mL/min.Controls the speed of the separation.
Limit of Quantification (LOQ) As low as 20 mg/kg for related aminophenols in hair dyes.Defines the lowest concentration that can be reliably measured.

Gas Chromatography (GC) is a powerful technique for analyzing volatile compounds. However, due to the low volatility and high polarity of this compound, direct analysis by GC is challenging. Therefore, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable derivative. This process involves reacting the hydroxyl and amino functional groups with a derivatizing agent to reduce their polarity.

Common derivatization methods include silylation or acylation. Once derivatized, the compound can be readily analyzed by GC, where it is separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components are then detected, often by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). GC-MS provides both quantitative data and structural information, making it a highly specific and sensitive analytical method.

StepDescriptionExample Reagent/Condition
Derivatization Chemical modification to increase volatility.Silylation (e.g., with BSTFA) or acylation.
GC Column Typically a capillary column with a nonpolar or medium-polarity stationary phase.Rxi-5Sil MS column.
Carrier Gas An inert gas like Helium or Nitrogen.Helium.
Injector Temperature High enough to vaporize the sample without degradation.~250-280°C.
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS).Provides quantitative and/or structural information.

Electrochemical Analytical Methods

Electrochemical methods, particularly voltammetry, offer a highly sensitive and selective approach for the determination of this compound. These techniques are based on measuring the current that results from the oxidation or reduction of the analyte at an electrode surface as a function of applied potential. The phenolic hydroxyl and aromatic amino groups of this compound are electrochemically active and can be readily oxidized.

In a typical voltammetric measurement, a distinct oxidation peak appears at a specific potential, which is characteristic of the compound. The height of this peak is directly proportional to the concentration of this compound in the sample. Various types of electrodes, including glassy carbon electrodes (GCE), boron-doped diamond (BDD) electrodes, or chemically modified electrodes, can be used to enhance the sensitivity and selectivity of the measurement. These methods are often rapid, cost-effective, and can be applied to the analysis of the compound in diverse matrices.

TechniqueElectrodeKey Findings
Cyclic Voltammetry (CV) Glassy Carbon Electrode (GCE)Characterizes the oxidation mechanism, often showing an irreversible oxidation peak.
Square-Wave Voltammetry (SWV) Boron-Doped Diamond (BDD)Provides high sensitivity for quantification, with detection limits in the nanomolar range.
Differential Pulse Voltammetry (DPV) Graphene-Chitosan Modified GCEThe modified electrode surface enhances catalytic activity towards aminophenol oxidation, leading to a low detection limit (e.g., 0.057 μM for 4-aminophenol).

Flow Injection Analysis (FIA) for Trace Detection in Biological Samples

Flow Injection Analysis (FIA) is a versatile and automated analytical technique well-suited for the rapid and sensitive determination of various analytes in complex matrices, including biological samples. wikipedia.orgdtu.dk While specific FIA methodologies for the direct trace detection of this compound in biological fluids are not extensively documented in publicly available literature, the principles of FIA can be readily adapted based on methods developed for structurally similar compounds like other aromatic amines and aminophenols. nih.govnih.gov These analogous methods provide a robust framework for developing a validated FIA procedure for this compound.

The core principle of FIA involves the precise injection of a small sample volume into a continuously flowing carrier stream. libretexts.org This sample plug then travels through a manifold where it may merge and react with reagent streams before reaching a detector that measures a physical or chemical property of the resulting product. wikipedia.org For the detection of an aromatic amine like this compound, a common and effective method is to employ a diazotization and coupling reaction, such as the Bratton-Marshall reaction. nih.gov In this approach, the primary aromatic amine is first treated with nitrous acid (formed in-situ from sodium nitrite (B80452) in an acidic medium) to form a diazonium salt. This intermediate is then coupled with a suitable agent, like N-(1-Naphthyl)ethylenediamine, to produce a highly colored azo dye, which can be detected spectrophotometrically. nih.gov

An FIA system for this purpose would typically consist of a peristaltic pump to propel the carrier and reagent streams, an injection valve to introduce the biological sample (e.g., pre-treated urine or serum), a reaction coil to allow for the diazotization and coupling reactions to occur, and a flow-through spectrophotometer to measure the absorbance of the product at its maximum wavelength. The controlled dispersion of the sample plug within the carrier stream is a critical feature of FIA, leading to highly reproducible transient signals that are directly proportional to the analyte concentration. libretexts.org

Alternatively, methods based on chemiluminescence could be employed. For instance, a procedure developed for p-aminophenol relies on its ability to inhibit the chemiluminescence signal from a luminol-dimethylsulfoxide (DMSO)-NaOH-EDTA system. nih.gov The degree of inhibition is proportional to the concentration of the aminophenol, allowing for highly sensitive quantification. nih.gov This approach could be investigated for this compound, potentially offering very low detection limits.

Key performance parameters for such a hypothetical FIA method, extrapolated from similar analyses, are presented in the table below. nih.gov

Parameter Expected Performance
Linear Range µg/mL to ng/mL
Limit of Detection (LOD) Low µg/mL to ng/mL range
Sample Throughput 30-120 samples per hour
Repeatability (RSD) 0.4 - 9.2%
Reproducibility (RSD) 2.3 - 17.5%

For analysis in biological samples, a crucial step involves sample pre-treatment to minimize matrix interferences. libretexts.org Techniques such as dialysis, using a semipermeable membrane within the FIA manifold, can effectively separate the analyte of interest from larger molecules like proteins found in serum or urine. libretexts.org

Elemental Analysis and Purity Assessment

The elemental composition and purity of this compound are fundamental parameters for its definitive identification and for ensuring its quality for any application. Purity assessment is critical as impurities can significantly alter the chemical and physical properties of the compound.

Elemental Analysis

Elemental analysis determines the mass percentages of the constituent elements in a compound. For this compound, with the molecular formula C₆H₇NO₂, the theoretical elemental composition can be calculated based on the atomic weights of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O). These theoretical values serve as a benchmark against which experimentally determined values are compared to confirm the compound's identity and stoichiometry.

The table below shows the calculated theoretical elemental composition of this compound.

Element Symbol Atomic Weight ( g/mol ) Number of Atoms Total Mass ( g/mol ) Mass Percentage (%)
CarbonC12.011672.06657.64%
HydrogenH1.00877.0565.64%
NitrogenN14.007114.00711.20%
OxygenO15.999231.99825.58%
Total 125.127 100.00%

Experimental determination of the elemental composition is typically performed using combustion analysis. In this technique, a small, precisely weighed sample of the compound is burned in an excess of oxygen. The resulting combustion products—carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂)—are collected and quantified. From the masses of these products, the mass percentages of C, H, and N in the original sample are calculated. The percentage of oxygen is often determined by difference. A close agreement between the experimental and theoretical percentages provides strong evidence for the compound's proposed formula.

Purity Assessment

Assessing the purity of this compound involves employing a variety of analytical techniques to detect and quantify any impurities. Commercially available this compound is often cited with a purity of 97% or higher. calpaclab.comsigmaaldrich.com Several methods are commonly used for this purpose:

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is one of the most powerful and widely used techniques for purity assessment. explorationpub.com By selecting an appropriate stationary phase (e.g., C18) and mobile phase, it is possible to separate this compound from its precursors, side-products, and degradation products. The area of the peak corresponding to the main compound relative to the total area of all peaks in the chromatogram provides a quantitative measure of its purity. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, often after a derivatization step to increase the volatility of the aminophenol. nih.gov

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for both structural confirmation and purity assessment. The presence of unexpected signals in the spectrum can indicate the presence of impurities.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR can confirm the presence of the expected functional groups (O-H, N-H, aromatic C-H, C=C) and can sometimes reveal impurities if they possess characteristic absorption bands not present in the main compound. nih.gov

Melting Point Determination: A pure crystalline solid typically melts over a very narrow temperature range. The presence of impurities generally causes a depression and broadening of the melting point range. moravek.com This physical property provides a simple and rapid indication of purity.

These techniques, often used in combination, provide a comprehensive profile of the purity of a this compound sample.

Theoretical and Computational Chemistry Studies of 4 Aminobenzene 1,3 Diol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing a framework to predict and interpret the behavior of molecules. These methods, rooted in quantum mechanics, are used to determine molecular geometries, electronic structures, and various other properties.

Density Functional Theory (DFT) for Electronic Properties and Reactivity Prediction

Density Functional Theory (DFT) has become a primary method for studying the electronic properties of molecules. nih.govresearchgate.net DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density. This approach is computationally more efficient than other high-level quantum chemical methods, making it suitable for a wide range of molecular systems. dntb.gov.ua DFT methods, such as those employing the B3LYP functional, are used to optimize molecular structures and calculate electronic properties. nih.gov

For 4-aminobenzene-1,3-diol, DFT calculations can elucidate its electronic characteristics, including the distribution of electron density and the energies of its molecular orbitals. These calculations are crucial for predicting the molecule's reactivity and stability. irjweb.com The reactivity of a molecule can be described using global reactivity descriptors derived from DFT, such as electronegativity, chemical hardness, and softness. irjweb.com

Table 1: Calculated Electronic Properties of this compound

Property Value
Total Energy -438.9 Hartree
Dipole Moment 2.5 Debye
Electronegativity (χ) 3.8 eV
Chemical Hardness (η) 2.9 eV

Note: The values in this table are hypothetical and for illustrative purposes, as specific DFT calculations for this compound were not found in the initial search.

The Fukui function, a concept derived from DFT, is a powerful tool for identifying the most reactive sites within a molecule. ias.ac.in It describes how the electron density at a specific point in a molecule changes with the addition or removal of an electron. nih.gov This allows for the prediction of sites susceptible to electrophilic, nucleophilic, and radical attacks. ias.ac.innih.gov

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules and their electronic transitions. researchgate.netnih.gov It is a widely used method for calculating the absorption spectra of molecules by determining the energies and oscillator strengths of electronic excitations. researchgate.netaps.org

For this compound, TD-DFT calculations can predict the wavelengths at which the molecule absorbs light, corresponding to transitions from the ground state to various excited states. nih.gov These calculations provide insights into the nature of the electronic transitions, such as whether they are localized on a specific part of the molecule or involve charge transfer across the molecule. researchgate.net The results of TD-DFT calculations are valuable for interpreting experimental UV-Vis absorption spectra.

Molecular Orbital Analysis (HOMO/LUMO levels)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), play a crucial role in determining the chemical reactivity and electronic properties of a molecule. thaiscience.infonih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. researchgate.net

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net A smaller HOMO-LUMO gap suggests that a molecule is more reactive and less stable. nih.gov For this compound, the presence of electron-donating amino and hydroxyl groups is expected to raise the energy of the HOMO, thereby influencing its reactivity.

Table 2: Frontier Molecular Orbital Energies of this compound

Orbital Energy (eV)
HOMO -5.2
LUMO -0.8

Note: The values in this table are hypothetical and for illustrative purposes, as specific molecular orbital calculations for this compound were not found in the initial search.

Molecular Docking and Structure-Activity Relationship (SAR) Studies

Molecular docking and Structure-Activity Relationship (SAR) studies are computational techniques used in drug discovery to predict how a molecule might interact with a biological target and to understand how its chemical structure relates to its biological activity. academie-sciences.frnih.gov

Prediction of Binding Interactions with Biological Targets

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netresearchgate.net In the context of drug discovery, docking is used to predict the binding mode and affinity of a small molecule (ligand) to the active site of a protein (receptor). nih.govmdpi.com

For this compound, molecular docking studies could be employed to investigate its potential to interact with various biological targets, such as enzymes or receptors. researchgate.net By simulating the interaction between this compound and a target protein, it is possible to identify key binding interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. ajol.info The results of docking studies can provide valuable insights into the potential pharmacological activity of the compound.

Structure-Activity Relationship (SAR) studies aim to identify the key chemical features of a molecule that are responsible for its biological activity. nih.govnih.gov By systematically modifying the structure of a lead compound and evaluating the biological activity of the resulting analogs, it is possible to build a model that relates specific structural features to activity. mdpi.commdpi.com For this compound, SAR studies could involve synthesizing and testing derivatives with different substituents on the aromatic ring or modifications to the amino and hydroxyl groups to understand how these changes affect its biological activity.

Computational Modeling of Environmental Transformation Pathways

Computational models are crucial for predicting the environmental fate of chemical compounds like this compound. These models simulate the various physical, chemical, and biological processes that a chemical undergoes when released into the environment.

Prediction of Degradation Products and Mechanisms

The environmental degradation of aromatic amines can occur through various mechanisms, including microbial degradation and advanced oxidation processes. Computational chemistry can be used to predict the most likely degradation pathways and the resulting transformation products.

For the related compound, 4-aminophenol (B1666318), studies have identified several degradation products. researchgate.net During hydrogen peroxide oxidation, 4-aminophenol is initially converted to benzoquinone and ammonia (B1221849). researchgate.net The benzoquinone ring is then cleaved to form organic acids such as maleic acid, fumaric acid, and oxalic acid, which are ultimately mineralized to carbon dioxide and water. researchgate.net In the degradation of acetaminophen, of which 4-aminophenol is a metabolite, hydroxylation and photolysis are key initial steps, leading to the formation of 1,4-benzoquinone, which is further oxidized to carboxylic acids. rsc.org

Based on these findings for 4-aminophenol, a plausible degradation pathway for this compound can be predicted. The presence of an additional hydroxyl group is expected to make the aromatic ring more susceptible to electrophilic attack and oxidation. The initial steps would likely involve the oxidation of the amino group and hydroxylation of the benzene (B151609) ring, leading to the formation of quinone-like intermediates. Subsequent ring-opening would produce various aliphatic carboxylic acids before complete mineralization.

Table 2: Predicted Degradation Products of this compound

Degradation StepPredicted Intermediates/Products
Initial Oxidation Amino-dihydroxy-benzoquinone
Ring Cleavage Maleic acid, Oxalic acid, Fumaric acid
Final Mineralization Carbon dioxide, Water, Ammonia

Simulations of Environmental Fate and Persistence

Environmental fate models are computational tools that simulate the transport and transformation of chemicals in the environment. researchgate.net These models consider various environmental compartments, such as air, water, soil, and sediment, and the processes that govern the chemical's movement and degradation within and between these compartments. researchgate.net Key parameters used in these models include the chemical's physical and chemical properties (e.g., water solubility, vapor pressure, octanol-water partition coefficient), as well as environmental conditions (e.g., temperature, pH, microbial activity).

For agrochemicals, environmental fate models are used to predict their potential to leach into groundwater. battelle.org These simulations often use data on soil characteristics and weather conditions. battelle.org The models typically assume that sorption is primarily due to binding to organic matter in the soil. battelle.org

Applications of 4 Aminobenzene 1,3 Diol in Advanced Materials and Industrial Processes

Building Block in Organic Synthesis

The reactivity of the amino and hydroxyl groups in 4-Aminobenzene-1,3-diol makes it a versatile building block in organic synthesis, enabling the construction of more complex molecular architectures.

Preparation of Chemical Intermediates and Derivatives

This compound serves as a valuable starting material for the synthesis of various chemical intermediates. The presence of the o-aminophenol moiety within its structure is particularly significant, as this arrangement is a key precursor for the formation of benzoxazole (B165842) rings. Benzoxazoles are an important class of heterocyclic compounds with a wide range of applications in medicinal chemistry and materials science. jocpr.comnih.gov The reaction of this compound with carboxylic acids or their derivatives, under acidic conditions, can lead to the formation of substituted benzoxazoles. ijpbs.com For instance, condensation with a carboxylic acid would yield a 2-substituted-(1H-benzo[d]oxazole-2-yl)benzene-1,3-diol derivative.

The amino and hydroxyl groups can also be chemically modified to produce a variety of derivatives. For example, the amino group can undergo diazotization, a process that converts it into a diazonium salt. This highly reactive intermediate can then be used in a variety of substitution reactions to introduce other functional groups onto the aromatic ring.

Synthesis of Complex Organic Molecules

While direct examples of the total synthesis of complex natural products using this compound as a starting material are not extensively documented in readily available literature, its potential as a building block is evident from the synthesis of related compounds. The synthesis of complex molecules often relies on the use of versatile, functionalized building blocks to construct intricate molecular frameworks. nih.govpurdue.eduimperial.ac.uk The dual functionality of this compound provides multiple reaction sites for the stepwise assembly of more complex structures. For instance, the hydroxyl groups can be protected while the amino group is modified, or vice versa, allowing for selective transformations at different parts of the molecule. This controlled reactivity is a cornerstone of modern organic synthesis.

Precursor for Dyes and Pigments Production

The chemical structure of this compound makes it an excellent precursor for the production of a variety of colorants, particularly azo dyes.

Production of Azo Dyes and Colorants

Azo dyes, characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), are the largest and most important group of synthetic dyes. nih.gov Their synthesis typically involves two main steps: the diazotization of a primary aromatic amine to form a diazonium salt, and the subsequent coupling of this salt with an electron-rich aromatic compound, such as a phenol (B47542) or an aniline (B41778). nih.govunb.cacuhk.edu.hk

In this context, this compound can act as a coupling component. The electron-donating hydroxyl groups on the benzene (B151609) ring activate it towards electrophilic attack by the diazonium ion, leading to the formation of an azo dye. The specific color of the resulting dye is determined by the chemical nature of both the diazo component and the coupling agent. ijisrt.com By varying the aromatic amine used for diazotization, a wide spectrum of colors can be achieved.

Furthermore, this compound is also used in the formulation of oxidative hair dyes. epo.orgeuropa.eudmu.dk In these products, it acts as a coupler that reacts with a primary intermediate (a developer) in the presence of an oxidizing agent, such as hydrogen peroxide, to form the final dye molecules within the hair shaft. europa.eunih.gov

Formation of Stable Colorants in Reactions with Substrates

The stability of the colorants formed from this compound is a crucial aspect of their industrial utility. The azo linkage, once formed, is a relatively stable chromophore. The resulting dye molecules can be designed to have good fastness properties, meaning they can resist fading from exposure to light, washing, and other environmental factors. The specific substituents on the aromatic rings of the azo dye play a significant role in determining these properties. jbiochemtech.com

In the context of hair dyes, the oxidative coupling reaction leads to the formation of larger dye molecules that are trapped within the hair cortex, providing a long-lasting color. The nature of the chemical bonds formed between the dye molecules and the hair proteins can also contribute to the stability and longevity of the color.

Development of Advanced Materials

The di-functional nature of this compound, possessing both amino and hydroxyl groups, makes it a candidate monomer for the synthesis of high-performance polymers. A particularly important class of such polymers is polybenzoxazoles (PBOs).

PBOs are a family of rigid-rod polymers known for their exceptional thermal stability, high mechanical strength, and excellent chemical resistance. researchgate.net The synthesis of PBOs typically involves the polycondensation of a bis-o-aminophenol with a dicarboxylic acid or its derivative. A key monomer used in the production of high-performance PBO fibers is 4,6-diamino-1,3-benzenediol. researchgate.net While not identical, the structural similarity of this compound to this monomer highlights its potential as a building block for PBOs and other high-performance polymers.

The incorporation of this compound or its derivatives into a polymer backbone could be used to tailor the properties of the resulting material. For example, the presence of the additional hydroxyl group could potentially enhance solubility for processing or provide sites for cross-linking to improve the thermal and mechanical properties of the final polymer. The development of novel monomers is a key area of research in materials science, aimed at creating polymers with enhanced performance characteristics for demanding applications in aerospace, electronics, and other advanced industries. maastrichtuniversity.nl

Synthesis of Heterocyclic Derivatives for Specific Applications

This compound, also known as 4-aminoresorcinol, is a versatile precursor in the synthesis of complex heterocyclic compounds due to its unique arrangement of amino and hydroxyl functional groups. The ortho-positioning of an amino group and a hydroxyl group allows it to participate in cyclization reactions to form fused heterocyclic systems, most notably phenoxazines.

Phenoxazines are a class of tricyclic heterocyclic compounds containing an oxazine (B8389632) ring fused to two benzene rings. nih.gov These structures are of significant interest due to their applications in dyes, pharmaceuticals, and materials science. nih.govresearchgate.net The synthesis of the phenoxazine (B87303) core often involves the condensation of an o-aminophenol with a catechol or the oxidative dimerization of o-aminophenols. nih.govresearchgate.net Given that this compound contains an o-aminophenol moiety, it can serve as a key building block for substituted phenoxazines.

The general synthetic approach involves the reaction of the aminophenol with a suitable coupling partner, often under oxidative conditions. For instance, the reaction of an aminophenol with a dihaloarene can lead to the formation of dinitrophenoxazines, which are themselves valuable intermediates. nih.gov Laccase, a copper-containing enzyme, can also be used to catalyze the oxidative coupling of aminophenol derivatives to form phenoxazine structures in an environmentally friendly manner. nih.govresearchgate.net The additional hydroxyl group on the this compound molecule offers a further point for functionalization, allowing for the tuning of the resulting phenoxazine derivative's electronic and physical properties for specific applications, such as fluorescent probes or organic light-emitting diodes. researchgate.net

Heterocyclic SystemPrecursor(s)Key Reaction TypePotential Application
Phenoxazines 2-Aminophenol derivative (e.g., this compound) and a coupling partner (e.g., catechol, dihaloarene)Oxidative Condensation / DimerizationDyes, Pharmaceuticals, Organic Electronics nih.govresearchgate.net
Benzoxazoles 2-Aminophenol and a carboxylic acid or its derivativeCondensationAntimicrobials, Optical Brighteners
Substituted Quinolines Aniline derivative and a carbonyl compound with an α-methylene groupFriedländer AnnulationAntimalarials, Sensors

Integration into Polymeric Systems

The bifunctional nature of this compound, possessing both nucleophilic amino and hydroxyl groups, makes it a valuable monomer for the synthesis of various polymeric systems. Its integration into a polymer backbone can impart desirable properties such as thermal stability, conductivity, and enhanced solubility in specific solvents.

One major application is in the synthesis of poly(aminophenol)s, which are derivatives of polyaniline. These polymers can be synthesized through chemical or electrochemical oxidative polymerization. scientific.netmdpi.com In this process, the amino group is essential for the polymerization, leading to a polyaniline-like chain, while the hydroxyl groups remain as substituents. These hydroxyl groups can enhance the solubility of the polymer in common organic solvents like dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dimethyl sulfoxide (B87167) (DMSO), a significant advantage over the often-insoluble parent polyaniline. tandfonline.comrsc.org Furthermore, the hydroxyl groups can serve as sites for post-polymerization modification, such as esterification, to create cross-linked or functionalized materials. tandfonline.com Poly(aminophenol)s have been investigated for applications in biosensing and as gas-sensing materials. scientific.netrsc.org

This compound can also act as a monomer in condensation polymerization.

With Dicarboxylic Acids or their Derivatives: The hydroxyl groups can react to form polyester (B1180765) linkages, while the amino group can form amide linkages. This allows for the synthesis of poly(ester-amide)s.

With Diisocyanates: The hydroxyl and amino groups can react to form polyurethane and polyurea linkages, respectively, leading to complex and highly cross-linked polymer networks.

With Epoxides: The amino and hydroxyl groups can act as curing agents for epoxy resins, opening the epoxide ring to form a rigid, thermosetting polymer. The aromatic structure of this compound contributes to the thermal stability of the resulting polymers. songwon.com

The incorporation of such rigid, functional monomers is a key strategy in developing high-performance polymers with tailored mechanical, thermal, and chemical properties. maastrichtuniversity.nl

Polymer TypeCo-monomer(s)Key Linkage(s)Potential Properties/Applications
Poly(aminophenol) (Self-polymerization)Carbon-NitrogenEnhanced solubility, Gas/Bio-sensing scientific.netrsc.org
Polyesters/Poly(ester-amide)s Dicarboxylic acids, Diacyl chloridesEster, AmideHigh thermal stability, Engineering plastics
Polyurethanes/Polyureas DiisocyanatesUrethane, UreaThermosets, Foams, Coatings
Epoxy Resins Epoxides (e.g., Bisphenol A diglycidyl ether)Ether, Secondary/Tertiary AmineAdhesives, Composites, Coatings

Role in Agrochemical Development

In the field of agrochemicals, molecular structure is critical to biological activity. Aromatic compounds containing amino and hydroxyl functionalities are common structural motifs in many active pesticide and fungicide molecules. google.commdpi.com this compound, with its substituted aniline framework, represents a potential intermediate or building block for the synthesis of new agrochemical compounds. echemi.com

While direct evidence of its use in the large-scale synthesis of specific, commercialized pesticides is not prevalent in publicly available literature, its chemical nature makes it a candidate for such applications. Agrochemical intermediates are crucial raw materials used in the manufacturing of pesticides and other crop protection products. gugupharm.com The amino group of this compound can be readily modified to introduce various pharmacophores. For example, it can be acylated to form amides, a key functional group in many modern insecticides, such as the diamide (B1670390) class. mdpi.comnih.gov

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.